molecular formula C12H12INO2 B13983871 Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide CAS No. 56153-35-6

Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide

Cat. No.: B13983871
CAS No.: 56153-35-6
M. Wt: 329.13 g/mol
InChI Key: GKJYPOKQJZYLOB-UHFFFAOYSA-M
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Description

Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide is a chemical compound belonging to the quinolinium family. Quinolinium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a methoxycarbonyl group at the 6th position and a methyl group at the 1st position, with iodide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide typically involves the quaternization of quinoline derivatives. One common method involves the reaction of 6-methoxycarbonyl-1-methylquinoline with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the quaternization process. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products Formed

    Oxidation: Formation of quinolinium N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of quinolinium chloride, bromide, or hydroxide salts.

Mechanism of Action

The mechanism of action of Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide involves its interaction with molecular targets such as enzymes and cellular components. In biological systems, it acts as a fluorescent indicator for chloride ions by undergoing diffusion-limited collisional quenching. The compound’s fluorescence is quenched upon binding with chloride ions, allowing for the detection and imaging of these ions in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolinium, 6-(methoxycarbonyl)-1-methyl-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorescence quantum yield and sensitivity to chloride ions make it particularly valuable in biological research and imaging applications .

Properties

CAS No.

56153-35-6

Molecular Formula

C12H12INO2

Molecular Weight

329.13 g/mol

IUPAC Name

methyl 1-methylquinolin-1-ium-6-carboxylate;iodide

InChI

InChI=1S/C12H12NO2.HI/c1-13-7-3-4-9-8-10(12(14)15-2)5-6-11(9)13;/h3-8H,1-2H3;1H/q+1;/p-1

InChI Key

GKJYPOKQJZYLOB-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)C(=O)OC.[I-]

Origin of Product

United States

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